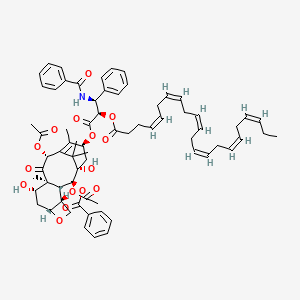

DHA-paclitaxel

Description

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZQSDQZJBHAF-PUBGEWHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H81NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873216 | |

| Record name | DHA-Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1164.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199796-52-6 | |

| Record name | Taxoprexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosahexaenoyl-paclitaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199796526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paclitaxel docosahexaenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DHA-Paclitaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACLITAXEL DOCOSAHEXAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJE5810C4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DHA-Paclitaxel in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHA-paclitaxel (Taxoprexin) is a novel prodrug that conjugates the omega-3 fatty acid, docosahexaenoic acid (DHA), to the potent anti-microtubule agent, paclitaxel (B517696). This conjugation is designed to enhance the therapeutic index of paclitaxel by leveraging the avid uptake of DHA by tumor cells, thereby targeting the cytotoxic agent directly to the tumor site. Once intracellular, the conjugate is cleaved, releasing active paclitaxel to exert its antineoplastic effects. This guide provides an in-depth examination of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Mechanism of Action: A Dual-Strategy Approach

The mechanism of this compound is a multi-stage process that begins with targeted delivery and culminates in the induction of apoptosis within cancer cells.

Tumor Targeting and Cellular Uptake

This compound functions as an inert, non-toxic prodrug in circulation.[1][2] Its innovative design exploits the metabolic characteristics of malignant cells, which exhibit a high demand for fatty acids like DHA for use as energy sources and for membrane biosynthesis.[3][4] This preferential uptake leads to a significant accumulation of the conjugate within tumor tissue compared to normal tissues.[3]

Intracellular Activation

Following its uptake by the cancer cell, the ester bond linking DHA to the 2'-oxygen of paclitaxel is cleaved by intracellular enzymes.[1][2] This metabolic process releases the active paclitaxel moiety, allowing it to engage with its molecular target. The parent conjugate, this compound, does not assemble microtubules and is inherently non-toxic, ensuring that the cytotoxic effect is localized within the target cells.[1]

Paclitaxel-Mediated Cytotoxicity

The released paclitaxel executes its anticancer effects through a well-established mechanism:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the dynamic protein structures essential for the mitotic spindle.[][6] This binding stabilizes the microtubules, preventing the dynamic instability (the process of assembly and disassembly) required for chromosome segregation during mitosis.[6]

-

Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase.[6][7][8]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[7][9] Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways:

-

Bcl-2 Family Regulation: Paclitaxel modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and alter the Bax/Bcl-2 ratio in favor of apoptosis.[9][10][11] Some evidence suggests paclitaxel can bind directly to Bcl-2 in its loop domain, further promoting apoptosis.[12]

-

Caspase Activation: The disruption of the Bcl-2 family balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[13] This initiates the caspase cascade, leading to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -6), which dismantle the cell. Paclitaxel has also been shown to promote a caspase-8-mediated apoptosis through its association with microtubules.[14][15]

-

Anti-Angiogenic Effects

Beyond its direct cytotoxic effects on tumor cells, paclitaxel has demonstrated anti-angiogenic properties that can contribute to its overall antitumor activity.[16] At low, cytostatic concentrations, paclitaxel can inhibit the proliferation and migration of endothelial cells, which are critical for the formation of new blood vessels that supply tumors.[11][16] The DHA component itself has also been shown to inhibit pro-angiogenic effects in breast cancer cells.[17]

Quantitative Data Summary

The conjugation of DHA to paclitaxel significantly alters its pharmacokinetic profile and enhances its preclinical efficacy.

| Parameter | Paclitaxel | This compound | Cell Line / Model | Citation |

| Pharmacokinetics | ||||

| Tumor AUC (Equimolar Doses) | 1x | 8x higher | M109 Mouse Tumor | [1][3] |

| Tumor AUC (Equitoxic Doses) | 1x | 61x higher | M109 Mouse Tumor | [1] |

| Paclitaxel AUC from Prodrug (Equitoxic Doses) | 1x | 6.1x higher | M109 Mouse Tumor | [1] |

| Plasma Half-life (Paclitaxel vs. Derived Paclitaxel) | 8-10 hours | ~80-85 hours | Human Phase I Trial | [4][18] |

| In Vitro Cytotoxicity | ||||

| Average IC50 | ~10⁻⁹ M | ~10⁻⁶ M | 56 Human Cancer Cell Lines (72h incubation) | [19] |

| IC50 (PTX/DHA Nanoemulsion) | N/A | 0.391 µg/mL | MCF-7 Cells | [20] |

| Preclinical Efficacy | ||||

| Complete Tumor Regressions | 0/10 mice | 10/10 mice (at 120 mg/kg) | M109 Mouse Tumor | [3] |

Note: The higher IC50 value for this compound in vitro is expected for a prodrug that requires intracellular conversion to its active form.

Key Experimental Protocols

Pharmacokinetic Analysis by LC/MS/MS

-

Objective: To quantify the concentrations of this compound and paclitaxel in biological matrices.

-

Methodology:

-

Sample Collection: Collect tumors and plasma from mice at various time points after intravenous administration of this compound or paclitaxel.[1]

-

Sample Preparation: Homogenize tumor tissues and perform protein precipitation on plasma samples using a solvent like acetonitrile.

-

Chromatographic Separation: Use a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system to separate this compound and paclitaxel from endogenous components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions for each analyte.

-

Data Analysis: Construct calibration curves using standards of known concentrations to determine the concentrations in the unknown samples. Calculate pharmacokinetic parameters such as Area Under the Curve (AUC).[1]

-

In Vivo Antitumor Efficacy in Xenograft Models

-

Objective: To evaluate the antitumor activity of this compound compared to paclitaxel in a living organism.

-

Methodology:

-

Cell Culture: Culture a cancer cell line, such as the Madison 109 (M109) murine lung carcinoma, under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., CD2F1 or SCID mice).[1][21]

-

Treatment: Once tumors reach a specified size (e.g., ~125 mg), randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, this compound at various doses). Administer drugs intravenously.[3]

-

Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint Analysis: Continue monitoring until tumors in the control group reach a predetermined maximum size. Efficacy is assessed by tumor growth delay and the number of complete or partial regressions.[3][21]

-

In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 72 hours).[20]

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Normalize the absorbance values to untreated controls to determine the percentage of cell viability. Plot viability against drug concentration and use a non-linear regression to calculate the IC50 value.[20]

-

Visualizations: Pathways and Workflows

This compound Core Mechanism of Action

References

- 1. Tumor targeting by conjugation of DHA to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancernetwork.com [cancernetwork.com]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A crucial role of caspase 3 and caspase 8 in paclitaxel-induced apoptosis. | Semantic Scholar [semanticscholar.org]

- 15. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The pharmacological bases of the antiangiogenic activity of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Docosahexaenoic acid (DHA) inhibits pro-angiogenic effects of breast cancer cells via down-regulating cellular and exosomal expression of angiogenic genes and microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. aacrjournals.org [aacrjournals.org]

The Discovery and Development of DHA-Paclitaxel: A Technical Guide

Introduction

DHA-paclitaxel, also known as Taxoprexin®, is a novel anti-cancer agent developed by conjugating the omega-3 fatty acid docosahexaenoic acid (DHA) to the well-established chemotherapeutic drug, paclitaxel (B517696). This strategic modification was designed to enhance the therapeutic index of paclitaxel by leveraging the preferential uptake of fatty acids by tumor cells, thereby increasing drug concentration at the tumor site while potentially reducing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Rationale for Development

The conjugation of DHA to paclitaxel is based on the premise that rapidly proliferating tumor cells have a high demand for nutrients, including fatty acids, for membrane synthesis and energy production.[1] By attaching DHA to paclitaxel, the resulting prodrug is anticipated to be preferentially taken up by cancer cells, leading to a targeted delivery of the cytotoxic paclitaxel moiety.[2][3] The ester bond linking DHA and paclitaxel is designed to be cleaved within the cell, releasing the active paclitaxel to exert its anti-tumor effects.[3] This targeted approach aims to improve the efficacy and reduce the side effects associated with conventional paclitaxel therapy.[2]

Synthesis and Formulation

This compound is synthesized by covalently linking docosahexaenoic acid to the 2'-hydroxyl group of paclitaxel through an ester bond.[4] While detailed proprietary synthesis protocols are not publicly available, the general principle involves an esterification reaction between paclitaxel and an activated form of DHA.

Experimental Protocol: General Esterification Procedure

A general method for the esterification of an alcohol (like paclitaxel) with a carboxylic acid (like DHA) involves the use of a coupling agent and a catalyst in an appropriate solvent.

-

Reactant Preparation: Paclitaxel and docosahexaenoic acid are dissolved in a dry, aprotic solvent such as dichloromethane (B109758) (DCM).

-

Activation: A coupling agent, for example, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is added to the reaction mixture.

-

Catalysis: A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is introduced to facilitate the esterification reaction.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration to allow the reaction to proceed to completion.

-

Purification: The resulting this compound conjugate is purified from the reaction mixture using chromatographic techniques, such as column chromatography, to remove unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the final product are confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

This compound is a prodrug that is inactive in its conjugated form.[2][5] Upon entering the tumor cell, the ester linkage is cleaved, releasing active paclitaxel. The liberated paclitaxel then exerts its cytotoxic effects through two primary mechanisms:

-

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[6] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

-

Induction of Apoptosis via Bcl-2 Phosphorylation: Paclitaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[5] This phosphorylation is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway. The phosphorylation of Bcl-2 inactivates its anti-apoptotic function, tipping the cellular balance towards programmed cell death.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Caption: Paclitaxel, released from this compound, stabilizes microtubules and activates the JNK pathway, leading to Bcl-2 phosphorylation and apoptosis.

Preclinical Studies

Preclinical evaluation of this compound demonstrated its superior anti-tumor activity and improved safety profile compared to conventional paclitaxel in various cancer models. A key study in the M109 mouse lung carcinoma model showed significant tumor growth inhibition and increased survival with this compound treatment.[4]

Table 1: Preclinical Efficacy of this compound in M109 Mouse Model

| Treatment Group | Dose | Tumor Growth Inhibition | Survival | Reference |

| Control | - | - | - | [4] |

| Paclitaxel | Equitoxic Dose | Less effective | 0/10 cured | [4] |

| This compound | Equitoxic Dose | More effective | 10/10 cured | [4] |

Table 2: Pharmacokinetic Parameters in M109 Mouse Model

| Parameter | Paclitaxel | This compound | Fold Increase | Reference |

| Tumor AUC (equitoxic doses) | - | - | 61-fold higher | [4] |

| Tumor AUC (equimolar doses) | - | - | 8-fold higher | [4] |

| Plasma AUC of paclitaxel from this compound | - | ~0.5% of this compound AUC | - | [4] |

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of this compound in a mouse tumor model.

Clinical Development

This compound has undergone extensive clinical evaluation in a number of solid tumors.

Phase I Clinical Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound. In a study involving 24 patients with various solid tumors, the recommended Phase II dose was established.[1] Myelosuppression, particularly neutropenia, was the primary dose-limiting toxicity.[1] Notably, common paclitaxel-related side effects such as alopecia and significant peripheral neuropathy were not observed.[4]

Table 3: Summary of Phase I Clinical Trial Results

| Parameter | Value | Reference |

| Number of Patients | 24 | [1] |

| Dose Escalation | 200 - 1100 mg/m² | [1] |

| Recommended Phase II Dose | 1100 mg/m² | [4] |

| Dose-Limiting Toxicity | Neutropenia | [1] |

| Patient Response (evaluable) | 1 complete response, 10 stable disease | [1] |

Table 4: Pharmacokinetic Parameters from Phase I Trial (at 1100 mg/m²)

| Parameter | This compound | Paclitaxel (from this compound) | Reference |

| Cmax | - | 282 ng/mL | [7] |

| AUC | - | 10,705 ng/mL*h | [7] |

| Terminal Half-life | 112 h | 85 h | [7] |

| Volume of Distribution | 7.5 L | - | [7] |

| Clearance | 0.11 L/h | - | [7] |

Phase II Clinical Trials

Phase II trials evaluated the efficacy of this compound in specific cancer types. A study in patients with locally advanced or metastatic gastric or oesophageal adenocarcinoma showed modest activity.[8]

Table 5: Phase II Trial in Oesophago-Gastric Cancer

| Parameter | Value | Reference |

| Number of Patients | 53 (evaluable for toxicity), 48 (evaluable for response) | [8] |

| Dosing Regimen | 1100 mg/m² every 21 days | [8] |

| Confirmed Partial Responses | 9.4% | [8] |

| Median Time to Progression | 84 days | [8] |

| Median Overall Survival | 262 days | [8] |

| Grade ≥3 Neutropenia | 93% | [8] |

| Febrile Neutropenia | 17% | [8] |

Phase III Clinical Trials

A Phase III trial compared this compound to dacarbazine (B1669748) in patients with metastatic malignant melanoma.[5][9] The study did not demonstrate superiority of this compound over dacarbazine in terms of overall survival.[5][9]

Table 6: Phase III Trial in Metastatic Melanoma

| Parameter | This compound Arm | Dacarbazine Arm | Reference |

| Number of Patients | 193 | 195 | [10] |

| Dosing Regimen | 900 mg/m² every 3 weeks | 1000 mg/m² every 3 weeks | [5] |

| Median Overall Survival | No significant difference | No significant difference | [5] |

| Response Rate | No significant difference | No significant difference | [5] |

| Myelosuppression | More common | Less common | [5] |

Analytical Methodologies

The quantification of this compound and its metabolite, paclitaxel, in biological matrices is crucial for pharmacokinetic and clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical method.

Experimental Protocol: HPLC-MS/MS for Paclitaxel Quantification in Plasma

-

Sample Preparation:

-

A small volume of plasma (e.g., 100 µL) is used.

-

Protein precipitation is performed by adding a solvent like methanol (B129727) containing an internal standard (e.g., docetaxel).

-

The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into an HPLC system.

-

Separation is achieved on a reverse-phase C18 column.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode.

-

Quantification is achieved using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for paclitaxel and the internal standard.

-

Conclusion

The development of this compound represents a rational approach to tumor-targeted drug delivery. By conjugating paclitaxel with DHA, the aim was to enhance its therapeutic window. Preclinical studies showed promising results with increased anti-tumor efficacy and an improved safety profile. However, subsequent clinical trials, particularly the Phase III study in melanoma, did not demonstrate a significant survival advantage over standard chemotherapy. Despite this, the development of this compound has provided valuable insights into the design and evaluation of prodrug strategies for cancer therapy. The journey of this compound from concept to clinical evaluation underscores the complexities of translating promising preclinical findings into clinically superior cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Tumor targeting by conjugation of DHA to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JNK is associated with Bcl-2 and PP1 in mitochondria: paclitaxel induces its activation and its association with the phosphorylated form of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of docosahexaenoic acid-paclitaxel: a taxane-fatty acid conjugate with a unique pharmacology and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Phase 3 study of docosahexaenoic acid–paclitaxel versus dacarbazine in patients with metastatic malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics and Biodistribution of DHA-Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHA-paclitaxel (Taxoprexin®), a conjugate of the widely used anticancer agent paclitaxel (B517696) and the omega-3 fatty acid docosahexaenoic acid (DHA), represents a novel prodrug strategy designed to enhance the therapeutic index of paclitaxel. By covalently linking DHA to the 2'-hydroxyl group of paclitaxel, this formulation aims to improve drug targeting to tumor tissues, alter the pharmacokinetic profile, and potentially reduce the toxicities associated with conventional paclitaxel formulations. This technical guide provides an in-depth analysis of the pharmacokinetics and biodistribution of this compound, summarizing key data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Pharmacokinetic Profile

The conjugation of DHA to paclitaxel results in a dramatic alteration of its pharmacokinetic properties compared to standard paclitaxel. This is primarily characterized by a significantly lower volume of distribution and a slower clearance rate.

Table 1: Pharmacokinetic Parameters of this compound in Human Clinical Trials

| Parameter | Dose | Value | Reference |

| This compound | |||

| Volume of Distribution (Vd) | 1100 mg/m² | 7.5 (64% CV) L | [1] |

| Beta Half-Life (t½β) | 1100 mg/m² | 112 (56% CV) h | [1] |

| Clearance (CL) | 1100 mg/m² | 0.11 (30% CV) L/h | [1] |

| Paclitaxel (derived from this compound) | |||

| Maximum Concentration (Cmax) | 1100 mg/m² | 282 (46% CV) ng/mL | [1] |

| Area Under the Curve (AUC) | 1100 mg/m² | 10,705 (60% CV) ng·h/mL | [1] |

| Terminal Half-Life (t½) | 1100 mg/m² | 85 (101% CV) h | [1] |

CV: Coefficient of Variation

Table 2: Plasma Protein Binding of this compound

| Analyte | Binding Percentage | Method | Reference |

| This compound | >99.6% | Equilibrium Dialysis | [2] |

The extensive plasma protein binding of this compound contributes to its small volume of distribution and slow clearance.[2]

Biodistribution

Preclinical studies in tumor-bearing animal models have demonstrated the preferential accumulation of this compound in tumor tissues compared to paclitaxel alone. This targeted delivery is attributed to the high metabolic demand of tumor cells for fatty acids like DHA.

Table 3: Tumor Accumulation of this compound vs. Paclitaxel in Mice

| Parameter | This compound | Paclitaxel | Fold Increase | Reference |

| Tumor AUC (equimolar doses) | - | - | 8-fold higher | [3] |

| Tumor AUC (equitoxic doses) | - | - | 61-fold higher | [3] |

| Tumor AUC of derived paclitaxel (equitoxic doses) | - | - | 6.1-fold higher | [3] |

AUC: Area Under the Curve

Experimental Protocols

Quantification of this compound in Biological Matrices (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolite, paclitaxel, in plasma and tissue homogenates.

1. Sample Preparation:

-

Plasma: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., docetaxel). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline). Perform protein precipitation on the homogenate as described for plasma.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is commonly employed.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transitions monitored would be specific for this compound, paclitaxel, and the internal standard.

Plasma Protein Binding Assessment (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the extent of drug binding to plasma proteins.

1. Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used.

2. Procedure:

-

Load one chamber of the dialysis cell with human plasma spiked with a known concentration of this compound.

-

Load the other chamber with protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

3. Analysis:

-

Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.

-

The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.

Biodistribution Studies in Animal Models

1. Animal Model: Tumor-bearing immunodeficient mice (e.g., nude mice with xenograft tumors) are commonly used.

2. Drug Administration: Administer this compound intravenously via the tail vein at a predetermined dose.

3. Sample Collection: At various time points post-administration, euthanize the animals and collect blood, tumor, and major organs (liver, spleen, kidney, lung, heart, brain).

4. Sample Processing:

-

Obtain plasma from the blood samples.

-

Weigh and homogenize the tumor and organ tissues.

5. Quantification: Analyze the concentration of this compound and paclitaxel in the plasma and tissue homogenates using a validated LC-MS/MS method.

6. Data Analysis: Calculate the amount of drug per gram of tissue to determine the tissue distribution profile over time.

Visualizations

Experimental Workflow

Caption: Workflow for a preclinical pharmacokinetic and biodistribution study of this compound.

Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

This compound exhibits a unique pharmacokinetic and biodistribution profile that is distinct from conventional paclitaxel. Its high plasma protein binding, low volume of distribution, and slow clearance, coupled with enhanced tumor accumulation, underscore its potential as a tumor-targeting prodrug. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into this promising therapeutic agent. The illustrated signaling pathway highlights the multi-faceted mechanism by which this compound may induce cancer cell death, involving both the cytotoxic action of paclitaxel on microtubules and the modulation of key survival and apoptotic pathways. Further research is warranted to fully elucidate the intricate interplay between the pharmacokinetics of this compound and its downstream pharmacological effects.

References

The Role of DHA Conjugation in Paclitaxel Delivery: A Technical Guide

December 14, 2025

Executive Summary

Paclitaxel (B517696), a potent anti-mitotic agent, is a cornerstone of chemotherapy for various solid tumors. However, its clinical utility is often hampered by poor aqueous solubility, necessitating the use of Cremophor EL-based formulations that can induce hypersensitivity reactions and neurotoxicity. Furthermore, the non-specific distribution of paclitaxel leads to significant off-target toxicity. To address these limitations, a novel prodrug approach has been developed by conjugating paclitaxel with docosahexaenoic acid (DHA), a naturally occurring omega-3 fatty acid. This technical guide provides an in-depth analysis of the role of the DHA conjugate in enhancing paclitaxel's therapeutic index, focusing on its mechanism of action, pharmacokinetic profile, and the underlying molecular pathways.

Introduction: Overcoming the Challenges of Paclitaxel Delivery

Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Despite its efficacy, the clinical application of conventional paclitaxel formulations is associated with several challenges:

-

Poor Solubility: Paclitaxel is highly lipophilic, requiring solubilizing agents like Cremophor EL that contribute to toxicity.

-

Non-specific Biodistribution: The drug does not selectively accumulate in tumor tissue, leading to systemic side effects.

-

Toxicity: Common adverse effects include myelosuppression, peripheral neuropathy, and alopecia.[2]

The conjugation of paclitaxel to DHA, creating DHA-paclitaxel (formerly known as Taxoprexin), represents a strategic approach to mitigate these issues.[2] This prodrug design leverages the unique physiological properties of both DHA and the tumor microenvironment to achieve targeted drug delivery and an improved safety profile.

The DHA Conjugate: A Trojan Horse for Tumor Cells

The core principle behind this compound is the utilization of DHA as a tumor-targeting moiety.[3] Cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis, leading to an overexpression of fatty acid transport proteins on their surface.[3] This avidity for fatty acids allows this compound to be preferentially taken up by tumor cells compared to healthy tissues.[3]

Once inside the tumor cell, the ester bond linking DHA and paclitaxel is cleaved by intracellular esterases, releasing the active paclitaxel to exert its cytotoxic effects.[2] This targeted activation mechanism is designed to concentrate the therapeutic agent at the site of action, thereby enhancing its anti-tumor activity while minimizing systemic exposure and associated toxicities.[2]

Pharmacokinetic Profile: Enhanced Tumor Accumulation and Retention

The conjugation of DHA to paclitaxel dramatically alters its pharmacokinetic properties, leading to a more favorable biodistribution.

Data Presentation: Pharmacokinetic Parameters of this compound vs. Paclitaxel

| Parameter | This compound | Paclitaxel | Fold Change | Reference |

| Tumor AUC (equitoxic doses) | - | - | 61-fold higher for this compound | [4] |

| Tumor AUC (equimolar doses) | - | - | 8-fold higher for this compound | [4] |

| Tumor AUC of paclitaxel derived from this compound vs. paclitaxel (equitoxic doses) | - | - | 6.1-fold higher | [4] |

| Plasma AUC of paclitaxel derived from this compound vs. This compound | - | - | ~0.5% | [4] |

| Volume of Distribution (Vd) | 7.5 L | High (varies with formulation) | Significantly lower | [5] |

| Beta Half-life (t½β) | 112 h | 8-10 h | Significantly longer | [5][6] |

| Clearance (CL) | 0.11 L/h | High (varies with formulation) | Significantly lower | [5] |

AUC: Area Under the Curve

These data highlight the profound impact of DHA conjugation on paclitaxel's pharmacokinetics. The significantly higher tumor AUC and prolonged half-life indicate enhanced drug accumulation and retention within the tumor. Conversely, the low plasma exposure to free paclitaxel derived from the conjugate suggests a reduction in systemic toxicity.[4]

Mechanism of Action and Signaling Pathways

Tumor Targeting and Intracellular Drug Release

The enhanced anti-tumor efficacy of this compound is primarily attributed to its targeted delivery mechanism.

Figure 1. this compound Tumor Targeting and Activation.

This compound circulates in the bloodstream, where it can bind to albumin.[7] Due to the high metabolic demand of tumor cells for fatty acids, this compound is preferentially taken up via fatty acid transport proteins overexpressed on the cancer cell surface.[3] Once inside the cell, intracellular esterases cleave the ester bond, releasing active paclitaxel.[2]

Paclitaxel-Induced Apoptosis Signaling

The released paclitaxel then executes its cytotoxic effects by stabilizing microtubules and inducing apoptosis through various signaling pathways.

Figure 2. Paclitaxel-Induced Apoptotic Signaling Pathways.

Paclitaxel's primary mechanism is the stabilization of microtubules, which disrupts their normal dynamic instability, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Additionally, paclitaxel has been shown to directly bind to the anti-apoptotic protein Bcl-2, inhibiting its function and further promoting apoptosis.[8] Studies have also indicated that paclitaxel can suppress the PI3K/AKT signaling pathway, a key regulator of cell survival, thereby contributing to its pro-apoptotic effects.[9]

Experimental Protocols

In Vivo Tumor Growth Inhibition in M109 Mouse Lung Carcinoma Model

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.

-

Animal Model: Balb/c mice are typically used.

-

Tumor Cell Line: M109 murine lung carcinoma cells are implanted subcutaneously or intradermally. A typical challenge dose is 2 x 10^5 cells in a volume of 200 µL.[10]

-

Drug Formulation and Administration:

-

This compound: The formulation for injection is prepared according to proprietary methods.

-

Paclitaxel: A common formulation consists of 10% Cremophor EL, 10% ethanol, and 80% saline.[4]

-

Administration: Drugs are administered intravenously (i.v.) or intraperitoneally (i.p.).

-

-

Treatment Schedule: Dosing schedules can vary, for example, a single bolus injection or multiple doses over a period.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. The primary endpoints are typically tumor growth delay, tumor regression, and overall survival.

Quantification of this compound and Paclitaxel in Plasma and Tumor Tissue by LC-MS/MS

This protocol provides a general framework for the bioanalysis of this compound and paclitaxel.

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. For example, 100 µL of plasma is mixed with a protein precipitating agent like acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., d5-paclitaxel).[1][11] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Tumor Tissue: Tissues are first homogenized and then subjected to a liquid-liquid or solid-phase extraction procedure to isolate the analytes.

-

-

LC-MS/MS System:

-

Liquid Chromatography (LC): A reverse-phase C18 column is commonly used for separation.[1] The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[1]

-

Mass Spectrometry (MS): A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for paclitaxel, this compound, and the internal standard.

-

-

Data Analysis: Calibration curves are generated using standards of known concentrations to quantify the analytes in the biological samples.

In Vitro Microtubule Stabilization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into stable microtubules.

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance at 340 nm) or by using a fluorescent reporter.

-

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP

-

Test compound (this compound or paclitaxel)

-

-

Procedure:

-

Tubulin is incubated at 37°C in the polymerization buffer with GTP.

-

The test compound or vehicle control is added.

-

The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

-

Expected Outcome: Paclitaxel and its active metabolites will induce a more rapid and extensive increase in absorbance/fluorescence compared to the control, indicating microtubule stabilization. This compound itself is expected to be inactive in this cell-free assay.[4]

Clinical Significance and Future Directions

Phase I and II clinical trials have demonstrated that this compound is well-tolerated at doses significantly higher than the maximum tolerated dose of conventional paclitaxel.[5] The dose-limiting toxicity is primarily myelosuppression, with a notable absence of severe alopecia and peripheral neuropathy, which are common with standard paclitaxel.[5]

The improved therapeutic index of this compound holds significant promise for the treatment of various solid tumors. Further research is warranted to:

-

Fully elucidate the specific fatty acid transport proteins involved in the uptake of this compound in different tumor types.

-

Investigate the potential for combining this compound with other targeted therapies to achieve synergistic anti-tumor effects.

-

Explore the development of other fatty acid-drug conjugates based on the successful principles of this compound.

Conclusion

The conjugation of DHA to paclitaxel represents a successful prodrug strategy that effectively addresses the key limitations of conventional paclitaxel therapy. By leveraging the metabolic characteristics of tumor cells, this compound achieves targeted drug delivery, leading to enhanced anti-tumor efficacy and a significantly improved safety profile. This innovative approach underscores the potential of fatty acid conjugation as a powerful platform for developing next-generation cancer therapeutics.

References

- 1. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study | PLOS One [journals.plos.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Tumor targeting by conjugation of DHA to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of docosahexaenoic acid-paclitaxel: a taxane-fatty acid conjugate with a unique pharmacology and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Albumin-bound formulation of paclitaxel (Abraxane® ABI-007) in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemotherapy in vivo against M109 murine lung carcinoma with cytochalasin B by localized, systemic, and liposomal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

A Technical Guide to the Structure-Activity Relationship of DHA-Paclitaxel and its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696) is a potent antineoplastic agent, but its clinical use is hampered by poor solubility and significant side effects. The conjugation of paclitaxel with docosahexaenoic acid (DHA) to form DHA-paclitaxel (Taxoprexin®) represents a strategic prodrug approach designed to enhance tumor targeting, improve the pharmacokinetic profile, and increase the therapeutic index. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and evaluation workflows. The covalent linkage of DHA to the 2'-hydroxyl group of paclitaxel via an ester bond is central to its design, rendering the molecule temporarily inactive and leveraging the high avidity of tumor cells for fatty acids to achieve targeted delivery.[1][2][3]

Introduction: The Rationale for this compound Conjugation

Paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and non-small cell lung cancers.[4][5] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes polymerization and prevents depolymerization.[6][7] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][]

Despite its efficacy, paclitaxel's utility is limited by:

-

Poor aqueous solubility , necessitating formulation with potentially toxic vehicles like Cremophor EL, which can cause hypersensitivity reactions and antagonize cytotoxicity.[9]

-

Non-specific biodistribution , leading to systemic toxicities such as myelosuppression and peripheral neuropathy.[10][11]

-

Development of drug resistance , often through the upregulation of multidrug resistance (MDR) genes.[7]

Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid that is essential for various physiological functions. Crucially, many tumor cells exhibit an elevated uptake of fatty acids like DHA to support rapid proliferation and membrane synthesis.[1][10] This metabolic feature provides a natural targeting mechanism.

The conjugation of DHA to paclitaxel at the 2'-OH position—a site known to be critical for activity—creates the prodrug this compound.[12] This strategy is based on the hypothesis that the conjugate would:

-

Undergo intracellular cleavage of the ester bond, releasing active paclitaxel at the target site.[13]

-

Exhibit an improved pharmacokinetic profile, with a longer half-life and increased tumor drug concentration.[2]

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound is intrinsically linked to its three core components: the paclitaxel core, the DHA moiety, and the ester linkage.

-

Paclitaxel Core: The tetracyclic diterpenoid core is responsible for the cytotoxic effect. Once released from the conjugate, it exerts its classic anti-microtubule activity. Modifications to other parts of the paclitaxel structure, such as the 3'-N-acyl group, can also significantly impact cytotoxicity.[14][15]

-

DHA Moiety: The DHA tail acts as a tumor-targeting vector. Its lipophilicity alters the compound's overall physicochemical properties, leading to a dramatically lower volume of distribution and slower clearance compared to paclitaxel, confining the prodrug primarily to the plasma compartment before tumor uptake.[3]

-

2'-Ester Linkage: The 2'-OH group of paclitaxel is crucial for its binding to tubulin.[16] Esterification at this position renders the conjugate inactive, preventing it from assembling microtubules.[2] The stability of this ester bond in plasma is key to preventing premature drug release, while its susceptibility to intracellular esterases is necessary for activation within the tumor cell.[3]

Quantitative Biological Data

Table 1: In Vitro Cytotoxicity of Paclitaxel and Formulations

| Compound / Formulation | Cell Line | Assay | IC₅₀ Value | Reference |

| Paclitaxel | Various (8 lines) | Clonogenic | 2.5 - 7.5 nM (24h exposure) | [9][17] |

| Paclitaxel | A2780CP (Ovarian) | MTT | 160.4 ± 17.8 µM | [18] |

| PTX/DHA-LNs | MCF-7 (Breast) | MTT | 0.536 µg/mL | [19] |

| PTX/DHA-FA-LNs | MCF-7 (Breast) | MTT | 0.391 µg/mL | [19] |

| Note: Direct in vitro cytotoxicity of the this compound conjugate is often reported to be lower than free paclitaxel, as the conjugate is designed to be inactive until metabolized within the cell.[3][20] The data above for lipid nanoemulsions (LNs) reflects co-delivery rather than a direct conjugate. |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Paclitaxel | This compound | Fold Change | Animal Model | Reference |

| Equitoxic Doses | |||||

| Tumor AUC | (baseline) | 6.1-fold higher (paclitaxel from conjugate) | ↑ 6.1x | Mouse (M109) | [2] |

| Tumor AUC | (baseline) | 61-fold higher (conjugate) | ↑ 61x | Mouse (M109) | [2] |

| Equimolar Doses | |||||

| Tumor AUC | (baseline) | 8-fold higher (conjugate) | ↑ 8x | Mouse (M109) | [2][3] |

| General PK | |||||

| Volume of Distribution (Vd) | (baseline) | 74-fold lower | ↓ 74x | Rat | [3] |

| Clearance Rate | (baseline) | 94-fold lower | ↓ 94x | Rat | [3] |

| Half-life (paclitaxel from conjugate) | 8-10 hours | ~80 hours | ↑ ~8-10x | Human | [10] |

Table 3: In Vivo Antitumor Efficacy

| Compound | Dose | Animal Model | Outcome | Reference |

| Paclitaxel | 20 mg/kg (Optimum Dose) | Mouse (M109 Lung) | 0/10 complete regressions | [3] |

| This compound | 120 mg/kg (Optimum Dose) | Mouse (M109 Lung) | 10/10 complete regressions (sustained for 60 days) | [3][21] |

| PTX/DHA-FA-LNs | - | Mouse (MCF-7 Xenograft) | Significantly higher tumor growth inhibition vs. other groups | [19] |

Mechanism of Action & Signaling Pathways

The mechanism begins with the systemic administration of the inactive prodrug, this compound. Due to its altered physicochemical properties, the conjugate has a long circulatory half-life. It is preferentially taken up by tumor cells, which overexpress fatty acid transport proteins. Inside the cell, esterases cleave the bond between DHA and paclitaxel, releasing the active drug. The liberated paclitaxel then binds to β-tubulin, stabilizing microtubules and inducing cell cycle arrest and apoptosis through various signaling cascades, including the activation of c-Jun N-terminal kinase (JNK) and p38 MAP kinase, and the phosphorylation of anti-apoptotic proteins like Bcl-2.[1][7]

Experimental Protocols

Synthesis of this compound (General Workflow)

The synthesis of this compound involves the esterification of the 2'-hydroxyl group of paclitaxel with DHA. This is typically achieved using a coupling agent to activate the carboxylic acid of DHA.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of a compound on cell viability.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A2780CP) in a 96-well plate at a density of 5,000-10,000 cells/well.[18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of this compound, paclitaxel, and a vehicle control. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures a compound's ability to promote or inhibit tubulin polymerization by monitoring changes in light scattering or fluorescence.[22][23]

-

Reagent Preparation:

-

Reconstitute lyophilized bovine tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[23][24]

-

Prepare a 10 mM stock of GTP.

-

Prepare 10x concentrated solutions of test compounds (this compound), a positive control for polymerization enhancement (paclitaxel, ~10 µM final), a positive control for inhibition (e.g., nocodazole (B1683961) or vinblastine), and a vehicle control (DMSO).[22][24]

-

-

Reaction Setup:

-

Pre-warm a 96-well half-area plate in a temperature-controlled spectrophotometer or fluorescence plate reader set to 37°C.[23][25]

-

On ice, prepare the main reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and, if using a fluorescence-based assay, a fluorescent reporter like DAPI.[23][24]

-

-

Initiation and Measurement:

-

Pipette 10 µL of the 10x compound solutions into the pre-warmed wells.

-

To initiate the reaction, add 90 µL of the tubulin/GTP mixture to each well.

-

Immediately begin recording the absorbance at 340 nm (for light scattering) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.[22][25]

-

-

Data Analysis:

-

Plot the absorbance/fluorescence intensity versus time.

-

Analyze the polymerization curves. An increase in the maximum rate (Vmax) and the final plateau signal relative to the control indicates polymerization enhancement, characteristic of a paclitaxel-like mechanism.

-

In Vivo Antitumor Efficacy Study

This protocol outlines a typical xenograft study in mice to evaluate antitumor activity.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ M109 or MCF-7 cells) into the flank of each mouse.[2][19]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Paclitaxel, this compound).

-

Drug Administration: Administer compounds via an appropriate route (e.g., intravenous bolus injection) at predetermined doses and schedules (e.g., once every 3 weeks).[11]

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Euthanize the mice, excise the tumors, and weigh them.

-

Compare the average tumor volume and weight between treatment groups to determine efficacy. Calculate the tumor growth inhibition (TGI).

-

Conclusion and Future Directions

The conjugation of DHA to paclitaxel is a highly successful application of prodrug design, effectively leveraging tumor cell metabolism to enhance drug delivery and improve the therapeutic index. The structure-activity relationship is well-defined: the DHA moiety provides tumor targeting and favorable pharmacokinetics, the 2'-ester linkage ensures systemic inactivity, and the paclitaxel core delivers the potent cytotoxic effect upon intracellular release. This approach has demonstrated significantly improved antitumor efficacy and reduced toxicity in preclinical models compared to conventional paclitaxel.[2][3][21]

Future research in this area may focus on:

-

Alternative Fatty Acids: Exploring other fatty acids to determine if tumor specificity or pharmacokinetic profiles can be further optimized.

-

Different Linkers: Investigating linkers with varying cleavage rates to fine-tune the drug release profile within the tumor microenvironment.

-

Combination Therapies: Evaluating this compound in combination with other targeted agents or immunotherapies.

-

Conjugation to Other Drugs: Applying the DHA-targeting strategy to other potent cytotoxic agents that suffer from similar limitations as paclitaxel.[20][26]

References

- 1. Facebook [cancer.gov]

- 2. Tumor targeting by conjugation of DHA to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor targeting by covalent conjugation of a natural fatty acid to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Phase I study of docosahexaenoic acid-paclitaxel: a taxane-fatty acid conjugate with a unique pharmacology and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase 3 study of docosahexaenoic acid–paclitaxel versus dacarbazine in patients with metastatic malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study at the 3'-N-position of paclitaxel: synthesis and biological evaluation of 3'-N-acyl-paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]

- 19. Co-delivery of paclitaxel (PTX) and docosahexaenoic acid (DHA) by targeting lipid nanoemulsions for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and In Vitro and In Vivo Evaluations of 4-(N)-Docosahexaenoyl 2′, 2′-Difluorodeoxycytidine with Potent and Broad-Spectrum Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro tubulin polymerization assay [bio-protocol.org]

- 23. interchim.fr [interchim.fr]

- 24. benchchem.com [benchchem.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Synthesis and preliminary antitumor activity evaluation of a DHA and doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of DHA-Paclitaxel on Diverse Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of DHA-paclitaxel, a conjugate of docosahexaenoic acid (DHA) and the widely used anticancer agent paclitaxel (B517696). By leveraging the propensity of tumor cells to uptake fatty acids like DHA, this conjugate aims to enhance tumor targeting and improve the therapeutic index of paclitaxel.[1][2][3] This document details the synthesis of this compound, its cytotoxic effects on various cancer cell lines, and the experimental protocols for assessing its efficacy. Furthermore, it elucidates the underlying signaling pathways and experimental workflows through detailed diagrams.

Quantitative Assessment of Cytotoxicity

The conjugation of DHA to paclitaxel has been shown to modulate its cytotoxic activity across a range of cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the IC50 values of this compound in comparison to free paclitaxel in several gastrointestinal and breast cancer cell lines.

| Cancer Cell Line | Cell Type | Paclitaxel IC50 (nM) | This compound IC50 (nM) | Fold Change in Potency | Reference |

| FLO-1 | Esophageal | 3.8 ± 0.68 | 1.1 ± 0.17 | 3.5 | |

| AGS | Gastric | 5.1 ± 0.58 | 1.4 ± 0.23 | 3.6 | [4] |

| MIA PaCa-2 | Pancreatic | 5.1 ± 0.75 | 1.8 ± 0.35 | 2.8 | [4] |

| A2780/T | Ovarian (Taxol-resistant) | 5420 ± 1451 | 1830 ± 532 (with DHA pre-treatment) | 3.0 | [5] |

| MCF-7 | Breast | Not specified | 0.391 µg/mL (as PTX/DHA-FA-LNs) | Not applicable |

Note: The study on A2780/T cells involved pre-treatment with DHA followed by paclitaxel, not a direct this compound conjugate, but demonstrates the synergistic effect. The MCF-7 data is for a lipid nanoemulsion co-delivering paclitaxel and DHA with folic acid modification.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key in vitro assays used to evaluate its cytotoxicity.

Synthesis of this compound

The synthesis of this compound involves a single-step esterification reaction to couple DHA to the 2'-hydroxyl position of paclitaxel.[6]

Materials:

-

Paclitaxel

-

Docosahexaenoic acid (DHA)

-

Methylene (B1212753) chloride (CH2Cl2)

-

4-Dimethylaminopyridine (DMAP)

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Diethyl ether

-

5% aqueous hydrochloric acid (HCl)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for radial chromatography

-

Ethyl acetate-hexane solvent system

Procedure:

-

Dissolve paclitaxel in methylene chloride under an argon atmosphere.

-

Add 4-dimethylaminopyridine, 1,3-dicyclohexylcarbodiimide, and DHA to the solution.

-

Stir the reaction mixture at ambient temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with 5% aqueous hydrochloric acid, water, and saturated aqueous sodium chloride.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by radial chromatography on silica gel using an ethyl acetate-hexane solvent system to yield solid this compound.[6]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound and paclitaxel

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, acidified ethanol, or SDS in HCl)[10]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound or paclitaxel and incubate for a specified period (e.g., 24, 48, or 96 hours).[10]

-

Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C, protected from light.[9][10]

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.[11]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI double-staining kit

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.[11]

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 10-20 minutes in the dark at room temperature.[11][12]

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+[11]

-

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.

-

Incubate the cells to allow for RNA digestion and DNA staining.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Visualizing Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the synthesis of this compound.

Caption: Workflows for MTT and Apoptosis assays.

Signaling Pathways

This compound exerts its cytotoxic effects through mechanisms inherited from paclitaxel and modulated by DHA. Paclitaxel is well-known for its role in microtubule stabilization, leading to mitotic arrest and apoptosis.[14][15] DHA can enhance the cytotoxic activity of chemotherapeutic agents and may help overcome drug resistance.[5][16][17]

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound represents a promising strategy in cancer therapy, demonstrating enhanced in vitro cytotoxicity against various cancer cell lines compared to paclitaxel alone. The conjugation of DHA not only facilitates targeted delivery to tumor cells but also appears to potentiate the cytotoxic effects of paclitaxel, potentially by modulating signaling pathways involved in apoptosis and drug resistance. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in the preclinical evaluation of this and similar targeted drug delivery systems. Further investigation into the precise molecular mechanisms and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Tumor targeting by covalent conjugation of a natural fatty acid to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Reversal effect of docosahexaenoic acid on taxol resistance in human ovarian carcinoma A2780/T cells - MedCrave online [medcraveonline.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay | AAT Bioquest [aatbio.com]

- 11. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and In Vitro and In Vivo Evaluations of 4-(N)-Docosahexaenoyl 2′, 2′-Difluorodeoxycytidine with Potent and Broad-Spectrum Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Co-delivery of paclitaxel (PTX) and docosahexaenoic acid (DHA) by targeting lipid nanoemulsions for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Activation of DHA-Paclitaxel Prodrug in the Tumor Microenvironment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in chemotherapy; however, its clinical application is hampered by poor water solubility and indiscriminate toxicity. The development of prodrugs, such as docosahexaenoic acid-paclitaxel (DHA-paclitaxel), represents a strategic approach to overcome these limitations. This technical guide provides an in-depth analysis of the activation mechanism of the this compound prodrug within the tumor microenvironment. By covalently conjugating paclitaxel to the omega-3 fatty acid DHA, the prodrug leverages the metabolic idiosyncrasies of cancer cells for targeted delivery and intracellular activation. This document details the uptake, enzymatic cleavage, and subsequent cytotoxic action of the released paclitaxel, supported by quantitative pharmacokinetic and efficacy data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to the this compound Prodrug Strategy

The core concept behind the this compound prodrug, also known as Taxoprexin, is to chemically mask the cytotoxic paclitaxel molecule until it reaches the tumor site. Paclitaxel is conjugated via an ester bond to docosahexaenoic acid (DHA) at its 2'-hydroxyl group, a position crucial for its cytotoxic activity. This modification renders the molecule temporarily inert and non-toxic.

The rationale for choosing DHA as the carrier molecule is twofold:

-

Enhanced Tumor Targeting : Cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis, leading to an active uptake of DHA. This allows the prodrug to accumulate preferentially in tumor tissue.

-

Improved Pharmacokinetics : The conjugation alters the physicochemical properties of paclitaxel, leading to a more favorable pharmacokinetic profile, including increased solubility and a longer half-life in circulation.

Activation Mechanism in the Tumor Microenvironment

The efficacy of this compound hinges on its precise activation within the cancer cell, a multi-step process involving cellular uptake and subsequent cleavage of the ester bond.

Cellular Uptake

Tumor cells actively sequester DHA from the bloodstream to meet their metabolic needs. It is hypothesized that this compound is taken up by tumor cells through the same fatty acid transport mechanisms. This targeted delivery is a key advantage, concentrating the cytotoxic payload at the site of action while minimizing exposure to healthy tissues.

Intracellular Cleavage and Paclitaxel Release

Once inside the tumor cell, the ester bond linking DHA and paclitaxel must be cleaved to release the active drug. The this compound conjugate itself is not cytotoxic and does not assemble microtubules. The activation is achieved through hydrolysis of the ester linkage, a process that can occur spontaneously or, more likely, is catalyzed by intracellular esterases that are abundant within cells. This slow cleavage is responsible for the gradual and sustained release of active paclitaxel directly within the tumor cells.

Caption: Workflow of this compound uptake and intracellular activation.

Pharmacological Profile and Efficacy

The conjugation of DHA to paclitaxel significantly alters its pharmacological properties, leading to an improved therapeutic index. This is evidenced by preclinical and clinical data on its pharmacokinetics and antitumor activity.

Quantitative Pharmacokinetic Data

Studies have shown that this compound circulates in a non-toxic state with a slow clearance rate and a small volume of distribution. The area under the curve (AUC) for the prodrug in tumors is substantially higher than for paclitaxel at equitoxic doses.

Table 1: Comparative Pharmacokinetics of this compound vs. Paclitaxel

| Parameter | This compound | Paclitaxel | Fold Difference | Reference |

|---|---|---|---|---|

| Tumor AUC (Equitoxic Doses) | - | - | 61-fold higher for this compound | |